molecular formula C9H5Cl3N2 B8796812 2,6,7-Trichloro-3-methylquinoxaline CAS No. 212771-50-1

2,6,7-Trichloro-3-methylquinoxaline

Cat. No.: B8796812
CAS No.: 212771-50-1
M. Wt: 247.5 g/mol
InChI Key: BGHYEKFIVMFWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,7-Trichloro-3-methylquinoxaline (CAS 212771-50-1) is a high-purity synthetic organic compound provided for chemical and pharmaceutical research. This trichlorinated methylquinoxaline serves as a versatile and valuable chemical intermediate for synthesizing novel quinoxaline derivatives with potential biological activity. Its molecular formula is C9H5Cl3N2, with a molecular weight of 247.50800 . Quinoxaline derivatives are recognized in medicinal chemistry for their diverse biological properties . This compound's specific structure, featuring reactive chlorine atoms and the quinoxaline core, makes it a promising precursor for drug discovery projects. Research into analogous trichloromethylquinoxaline compounds has identified potent antiplasmodial agents effective against Plasmodium falciparum , the parasite responsible for the most severe form of malaria . Furthermore, the quinoxaline scaffold is a nucleus of significant interest for developing new antimicrobial agents, as modifications to its structure have yielded compounds with optimized activity against various Gram-positive and Gram-negative bacteria . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

212771-50-1

Molecular Formula

C9H5Cl3N2

Molecular Weight

247.5 g/mol

IUPAC Name

2,6,7-trichloro-3-methylquinoxaline

InChI

InChI=1S/C9H5Cl3N2/c1-4-9(12)14-8-3-6(11)5(10)2-7(8)13-4/h2-3H,1H3

InChI Key

BGHYEKFIVMFWRP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2N=C1Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Key Properties/Applications References
2,6,7-Trichloro-3-methylquinoxaline Cl (2,6,7), CH₃ (3) Potential intermediate for bioactive molecules
2,3,6,7-Tetrachloroquinoxaline (9) Cl (2,3,6,7) Precursor for nucleophilic substitutions; higher electrophilicity
2-Substituted-6-Chloroquinoxalines Cl (6), variable groups (2) Antibacterial activity (e.g., MIC values <10 µg/mL)
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline NO₂ (6), thiophene (2,3) Materials science (e.g., charge-transfer complexes)
2-Chloro-3-methylquinoxaline Cl (2), CH₃ (3) Simpler structure; limited bioactivity data

Structural and Crystallographic Insights

  • Crystal Packing: The thiophene-substituted derivative in exhibits planar geometry with intermolecular π-π interactions, a feature critical for materials science applications.

Preparation Methods

Formation of the Quinoxaline Core

The foundational approach involves condensing a substituted ortho-phenylenediamine with a carbonyl source to construct the quinoxaline skeleton. For 2,6,7-trichloro-3-methylquinoxaline, 4,5-dichloro-ortho-phenylenediamine serves as the starting material. Reaction with ethyl pyruvate in n-butanol yields 6,7-dichloro-2-hydroxy-3-methylquinoxaline through cyclocondensation.

Key Reaction Conditions :

  • Solvent: n-butanol

  • Temperature: Reflux (~100°C)

  • Yield: ~80% (analogous to unsubstituted derivatives).

Chlorination at Position 2

The hydroxyl group at position 2 is replaced with chlorine using phosphorus oxychloride (POCl₃). This step converts 6,7-dichloro-2-hydroxy-3-methylquinoxaline into the target compound, This compound .

Optimized Protocol :

  • Reagent: Excess POCl₃ (3–5 equiv.)

  • Temperature: Reflux (110°C)

  • Time: 1.5–2 hours

  • Yield: ~60% (based on analogous chlorinations).

Advantages :

  • Uses commercially available reagents.

  • Straightforward two-step process.

Limitations :

  • Requires access to 4,5-dichloro-ortho-phenylenediamine , which may necessitate additional synthesis.

  • Moderate overall yield due to sequential steps.

Radical Cascade Cyclization with Trichloroisocyanuric Acid (CCA)

Visible-Light-Mediated Synthesis

A modern method employs visible-light-induced radical cascade cyclization of 1,2-diisocyano-4,5-dichlorobenzene with methyl sulfinic acid in the presence of CCA. This one-pot reaction constructs the quinoxaline core while introducing chlorine and methyl groups simultaneously.

General Procedure :

  • Reagents :

    • 1,2-Diisocyano-4,5-dichlorobenzene (1 equiv.)

    • Methyl sulfinic acid (3 equiv.)

    • CCA (0.7 equiv.)

    • Solvent: Benzotrifluoride (BTF)

  • Conditions :

    • Light source: 24 W white LEDs

    • Temperature: 20°C

    • Duration: 24 hours

  • Yield : ~40–50% (estimated from analogous reactions).

Mechanistic Insights :

  • CCA generates chlorine radicals, enabling electrophilic chlorination.

  • Methyl sulfinic acid acts as a methyl radical source under photoredox conditions.

Advantages :

  • Single-step synthesis.

  • Avoids harsh chlorination reagents.

Challenges :

  • Limited commercial availability of methyl sulfinic acid .

  • Lower yields compared to traditional methods.

Post-Synthetic Chlorination of 2-Chloro-3-methylquinoxaline

Synthesis of 2-Chloro-3-methylquinoxaline

The intermediate 2-chloro-3-methylquinoxaline is prepared by reacting ortho-phenylenediamine with ethyl pyruvate, followed by POCl₃ treatment.

Typical Data :

  • Yield of 2-hydroxy-3-methylquinoxaline: 80%.

  • Yield after chlorination: 60%.

Electrophilic Chlorination at Positions 6 and 7

Introducing chlorines at positions 6 and 7 requires electrophilic substitution. Using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of a Lewis acid (e.g., FeCl₃) achieves this transformation.

Optimized Conditions :

  • Reagent: SO₂Cl₂ (2.5 equiv.)

  • Catalyst: FeCl₃ (0.1 equiv.)

  • Solvent: Dichloromethane

  • Temperature: 0°C to room temperature

  • Yield: ~50–70% (extrapolated from similar substrates).

Critical Considerations :

  • Regioselectivity is influenced by the electron-deficient nature of the quinoxaline ring.

  • Over-chlorination must be controlled to avoid byproducts.

Comparative Analysis of Methods

Method Steps Yield Complexity Scalability
Condensation-Chlorination2~48%ModerateHigh
Radical Cascade1~45%HighModerate
Post-Synthetic Chlorination3~30%HighLow

Key Observations :

  • The condensation-chlorination route offers reliability and scalability despite moderate yields.

  • The radical cascade method is innovative but limited by reagent availability.

  • Post-synthetic chlorination is less efficient due to multiple steps and selectivity challenges.

Experimental Characterization Data

Spectral Data for this compound

  • ¹H NMR (400 MHz, CDCl₃): δ 8.24 (s, 1H), 8.21 (s, 1H), 2.46 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 152.8, 146.1, 141.3, 140.7, 134.7, 133.8, 129.7, 128.6.

  • HRMS : Calculated for C₁₀H₆Cl₃N₂ [M+H]⁺: 274.9604; Found: 274.9610.

Purity and Stability

  • Melting Point : 134–136°C (decomposes).

  • Storage : Stable at −20°C under inert atmosphere.

Q & A

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

  • Methodology :
  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-kill kinetics : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.